3-amino-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula . This compound is classified as a benzamide derivative, characterized by the presence of an amino group and a pyridinylmethyl group attached to the benzamide core. Its unique structure allows it to serve various roles in medicinal and materials chemistry, particularly in drug design and biological research.
The compound is synthesized through specific chemical reactions involving starting materials such as 3-aminobenzamide and pyridine-3-carboxaldehyde. The synthesis process is significant for its applications in scientific research, particularly in the fields of medicinal chemistry and materials science .
The synthesis of 3-amino-N-(pyridin-3-ylmethyl)benzamide typically involves a two-step process:
The reaction conditions can be optimized for yield and purity by adjusting parameters such as temperature, solvent choice (e.g., ethanol or methanol), and reaction time. Industrial synthesis would require scaling these laboratory methods while ensuring safety and efficiency.
The molecular structure of 3-amino-N-(pyridin-3-ylmethyl)benzamide consists of a benzene ring bonded to an amide functional group, which further connects to a pyridinylmethyl group. The key features include:
The compound has the following molecular characteristics:
3-amino-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Common reagents used in these reactions include:
From these reactions, various derivatives can be synthesized, including:
The mechanism of action for 3-amino-N-(pyridin-3-ylmethyl)benzamide primarily involves its interaction with biological targets, such as enzymes or receptors. The amino group may form hydrogen bonds with active sites on proteins, while the pyridinylmethyl moiety may enhance binding affinity due to its aromatic nature.
Studies indicate that compounds similar to 3-amino-N-(pyridin-3-ylmethyl)benzamide have shown potential as enzyme inhibitors, particularly in cancer research where they may inhibit protein kinases involved in tumor growth . The precise binding interactions are often evaluated using computational modeling alongside experimental assays to determine efficacy.
While specific physical properties such as melting point are not extensively documented, general characteristics include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS) are commonly employed to characterize the compound and confirm its structure during synthesis .
3-amino-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
This compound represents a significant area of interest due to its diverse applications across various scientific disciplines, particularly in drug discovery and development efforts aimed at treating diseases such as cancer.
This benzamide derivative features a hybrid structure combining a 3-aminobenzamide moiety with a 3-pyridylmethyl linker. Its molecular formula is C₁₃H₁₄N₃O (MW: 228.27 g/mol), characterized by two key pharmacophoric elements: a hydrogen-bond-donating aniline group and a hydrogen-bond-accepting pyridine ring. The methylene bridge provides conformational flexibility, enabling optimal interactions with biological targets. Its structural duality facilitates binding to diverse enzyme classes—particularly epigenetic regulators and kinases—making it a privileged scaffold in rational drug design [1] [6].
The compound’s significance stems from three synergistic features:
Table 1: Influence of Substituents on Pharmacological Properties of Benzamide Analogs
Compound | Substituent | CRBN IC₅₀ (μM) | log D₇.₄ | Role in Target Engagement |
---|---|---|---|---|
3-Amino-N-(pyridin-3-ylmethyl)benzamide | None | >100* | 0.8 | Baseline scaffold |
Ortho-fluorinated analog | F (ortho) | 29 ± 8.2 | 1.5 | Enhanced H-bonding via F···H-N |
4-Amino-N-(pyridin-3-ylmethyl)benzamide | NH₂ (para) | N/A | 0.7 | Altered HBD vector |
2-Amino-N-(pyridin-3-ylmethyl)benzamide | NH₂ (ortho) | N/A | 0.9 | Steric hindrance effects |
*Estimated from structural analogs in .
Commercial availability of positional isomers (e.g., 2-amino and 4-amino variants) enables rapid SAR exploration. For example:
The scaffold emerged from three key developments:
Epigenetic Modulation
In HDAC inhibition, the 3-aminobenzamide moiety chelates catalytic Zn²⁺, while the pyridinylmethyl group occupies the surface pocket. This dual interaction yields class I HDAC selectivity (especially HDAC2 IC₅₀ < 1 μM in optimized analogs). HypoGen models confirm that the pharmacophore requires:
Targeted Protein Degradation
The scaffold’s glutarimide-mimetic properties enable CRBN binding. Unlike classical IMiDs, it avoids IKZF1/3 degradation due to:
Kinase Inhibition
Molecular docking reveals interactions with c-Abl’s allosteric pocket:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7